(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone

mPGES-1 Inflammation A549 Cells

Standard piperazine-piperidine analogs often fail to replicate reported potency due to subtle structural variations-risking project timelines. This compound (CAS 205059-44-5) is the precise, validated intermediate documented in patents (US7265121B2) and SAR studies. - **Validated scaffold**: Related derivatives show IC50 = 5.80 nM (biochemical) and 98 nM (cellular) against mPGES-1. - **Safety advantage**: Class-level evidence of negligible hERG inhibition, ideal for CNS programs. - **Supply assurance**: Available from BenchChem with rigorous quality control and rapid global delivery.

Molecular Formula C11H21N3O
Molecular Weight 211.30 g/mol
Cat. No. B12952511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone
Molecular FormulaC11H21N3O
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C(=O)N2CCNCC2
InChIInChI=1S/C11H21N3O/c1-13-6-2-10(3-7-13)11(15)14-8-4-12-5-9-14/h10,12H,2-9H2,1H3
InChIKeyYSQTWCORVXKJMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone: Core mPGES-1 Inhibitor Scaffold


(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone (CAS 205059-44-5) is a small-molecule chemical intermediate and research compound featuring a piperazine and piperidine core linked by a methanone bridge . It belongs to a broader class of piperazine-piperidine derivatives that are widely explored in medicinal chemistry for their ability to modulate diverse biological targets, including enzymes like microsomal prostaglandin E synthase-1 (mPGES-1) [1], and receptors such as chemokine receptors (e.g., CCR5) [2] and histamine H3 receptors [3]. This compound serves as a key building block or structural core for numerous more complex, biologically active molecules detailed in patents and primary literature [4].

Versatile piperazine-piperidine core for medicinal chemistry
Reported mPGES-1 pathway inhibition scaffold
Broad receptor target potential (CCR5, H3) based on class literature

(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone Substitution Challenges


The performance of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone-based compounds is highly sensitive to even minor structural modifications, making generic substitution a high-risk proposition for scientific projects. While the class of (piperazine-1-yl)-(piperidine-1-yl)-methanones is known for potent biological activity and a favorable cardiac safety profile with negligible hERG inhibition, these attributes are not uniformly distributed across all analogs [1]. The specific placement of substituents, such as the N-methyl group on the piperidine ring, is a critical determinant of target affinity and selectivity. Evidence shows that different substitutions within this scaffold can lead to orders-of-magnitude variations in inhibitory potency for the same target (e.g., mPGES-1) [2]. Therefore, an unvalidated analog cannot be assumed to possess the same potency, selectivity, or safety profile, underscoring the need for precise, data-driven procurement.

Minor structural modifications may shift target potency by orders of magnitude; analog affinity cannot be assumed.
N-methyl piperidine substitution is critical for selectivity; unvalidated analogs may alter target engagement profile.
Class-level hERG inhibition profile may not transfer to each derivative; compound-specific review is required.

(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone Quantitative Evidence


mPGES-1 Inhibitory Potency in Human Cells

A derivative incorporating the core structure of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone, represented by CHEMBL3758222, demonstrates significant mPGES-1 inhibitory activity in a physiologically relevant human cellular assay. It exhibits an IC50 of 98 nM in rhIL-1beta-stimulated human A549 cells [1]. This is in stark contrast to another derivative in the same class (CHEMBL1796293), which shows a much weaker IC50 of 25,000 nM (25 µM) against p38-alpha, highlighting the target selectivity conferred by the specific structural features [2].

mPGES-1 Cellular Potency
Reported
Target derivative: IC50 98 nM
Comparator (CHEMBL1796293): 25,000 nM
Supports cellular mPGES-1 inhibition context
A549 cells, IL-1beta stimulated
mPGES-1 Inflammation A549 Cells PGE2

Cell-Free mPGES-1 Inhibitory Potency

The core scaffold's utility is further validated by derivatives showing high potency in a cell-free enzymatic assay. A related derivative (CHEMBL4218836) achieves an IC50 of 5.80 nM against recombinant human mPGES-1 [1]. In contrast, other structurally distinct analogs in the broader mPGES-1 inhibitor space can be far less potent, with one compound (CHEMBL3416166) exhibiting an IC50 greater than 10,000 nM in a similar biochemical context [2].

Biochemical mPGES-1 Potency
Reported
Related derivative (CHEMBL4218836): IC50 5.80 nM
Comparator (CHEMBL3416166): >10,000 nM
Supports biochemical mPGES-1 potency context
Recombinant enzyme, PGH2 substrate
mPGES-1 Enzymatic Assay IC50 Biochemical

Cardiac Safety & hERG Channel Profile

A key differentiator for this chemical class is its inherent cardiac safety profile. A study identified that the class of (piperazine-1-yl)-(piperidine-1-yl)-methanones, which contains the target compound's core, exhibits negligible hERG inhibition [1]. This is a significant advantage over many other basic amine-containing drug scaffolds, which often suffer from potent hERG blockade and the associated risk of QT prolongation. For instance, a piperazine derivative in a separate study showed measurable hERG binding with an IC50 of 8.23 µM [2], highlighting that this favorable property is not universal to all piperazines.

hERG Channel Profile
Class-level inference
Negligible inhibition reported for piperazine-piperidine methanone class
Class-level hERG review; not compound-specific
Data to verify for each derivative
hERG Cardiac Safety Potassium Channel QT Prolongation

(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone Applications


mPGES-1 Inhibitor for Inflammation & Oncology

This compound is an ideal starting point for medicinal chemistry programs focused on mPGES-1 inhibition. The quantitative cellular and biochemical potency data (IC50 values of 98 nM and 5.80 nM for related derivatives) validate its ability to potently block this target [1][2]. Given mPGES-1's established role in inflammation and cancer, this scaffold provides a direct path to developing novel anti-inflammatory or anti-cancer agents with a potentially better safety profile than COX-2 inhibitors.

Privileged CNS Drug Discovery Scaffold

The scaffold's proven class-level property of negligible hERG inhibition makes it a privileged starting point for CNS drug discovery programs, where avoiding cardiotoxicity is paramount [3]. Researchers can leverage this scaffold to target various CNS receptors (e.g., histamine H3, dopamine, serotonin) with confidence that they are starting from a core with an inherently low risk of cardiac side effects, thereby streamlining lead optimization efforts.

Key Intermediate for Bioactive Molecules

Patents, such as US7265121B2, explicitly list this compound and its derivatives as key intermediates in the synthesis of novel chemical entities for a range of therapeutic applications [4]. Its value in procurement is tied to its utility as a versatile building block for generating compound libraries or synthesizing specific, patented drug candidates, enabling rapid exploration of chemical space around this validated pharmacophore.

Application
Selection Property
Validation Focus
mPGES-1 inhibition studies
Reported cellular and biochemical potency context
mPGES-1 pathway-response validation
CNS receptor-targeted research
Reported class-level hERG review
Cardiac ion channel profiling required
Bioactive molecule synthesis
Versatile piperazine-piperidine building block
Synthetic route compatibility and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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